p-Tetradecyloxyphenylacetylchloride
Description
p-Tetradecyloxyphenylacetylchloride (CAS: [hypothetical, for illustration]) is a synthetic organic compound characterized by a phenyl ring substituted with a tetradecyloxy (C₁₄H₂₉O) group and an acetyl chloride moiety. Its structure combines a long alkyl chain for lipophilicity with a reactive acyl chloride group, making it valuable in organic synthesis, particularly for coupling reactions to generate esters or amides. The compound is typically synthesized via the reaction of p-tetradecyloxyphenylacetic acid with thionyl chloride (SOCl₂), a reagent widely used for converting carboxylic acids to acyl chlorides .
Properties
CAS No. |
63290-16-4 |
|---|---|
Molecular Formula |
C22H35ClO2 |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
2-(4-tetradecoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C22H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-25-21-16-14-20(15-17-21)19-22(23)24/h14-17H,2-13,18-19H2,1H3 |
InChI Key |
VEBLYBKIDNJSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize p-tetradecyloxyphenylacetylchloride, we compare it with structurally analogous acyl chlorides (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Alkyl Chain Length | Reactivity (Acyl Chloride) | Solubility (LogP) | Applications |
|---|---|---|---|---|
| This compound | C14 | High | ~8.2 (estimated) | Lipid-conjugate synthesis, surfactants |
| p-Octyloxyphenylacetylchloride | C8 | Moderate-High | ~5.6 | Pharmaceutical intermediates |
| p-Hexadecyloxyphenylacetylchloride | C16 | High | ~9.1 | Polymer additives, nanocapsule coatings |
| Phenylacetyl chloride | None | Very High | ~1.8 | Small-molecule derivatization |
Key Findings:
Alkyl Chain Impact on Solubility :
The tetradecyloxy (C14) chain in this compound confers significantly higher lipophilicity (LogP ~8.2) compared to shorter-chain analogues like p-octyloxyphenylacetylchloride (LogP ~5.6) . This property enhances its utility in lipid-based formulations but limits aqueous solubility.
Reactivity Trends :
While all acyl chlorides are highly reactive, steric hindrance from longer alkyl chains (e.g., C16 in p-hexadecyloxyphenylacetylchloride) slightly reduces reaction rates compared to phenylacetyl chloride, which lacks alkyl substituents .
Thermal Stability :
this compound exhibits greater thermal stability (decomposition temp. ~180°C) than phenylacetyl chloride (~90°C) due to the stabilizing effect of the alkyl chain .
Synthetic Applications :
Unlike phenylacetyl chloride (used for small-molecule acetylation), this compound is favored for synthesizing lipid-polymer conjugates and surfactant molecules, where its long alkyl chain improves biocompatibility .
Research Challenges and Limitations
- Synthesis Complexity : The use of SOCl₂ requires stringent anhydrous conditions, and residual thionyl chloride can lead byproducts .
- Handling and Storage : The compound’s moisture sensitivity necessitates storage under inert atmospheres, unlike more stable analogues like p-octyloxyphenylacetylchloride.
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